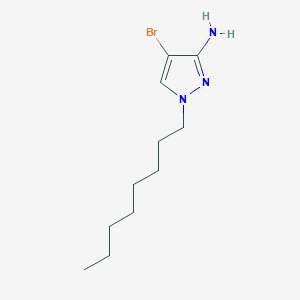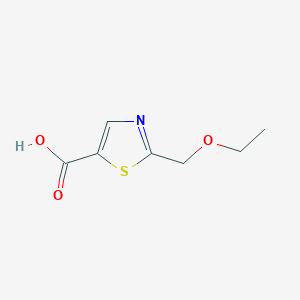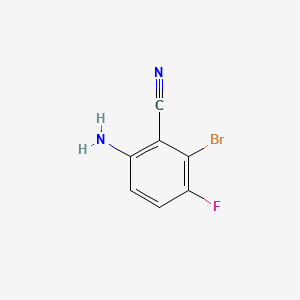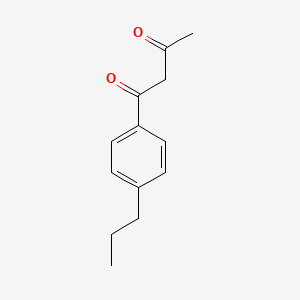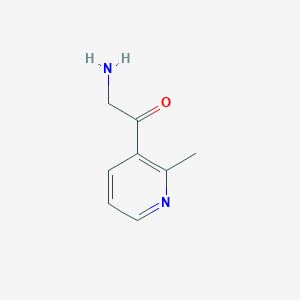
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- React the pyrazole intermediate with ethylene oxide or ethylene glycol under basic conditions (e.g., sodium hydroxide) to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol may involve optimized versions of the above synthetic routes. Large-scale production typically requires efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.
-
Step 1: Formation of the Pyrazole Ring
- React hydrazine hydrate with 3-methyl-2-butanone in the presence of an acid catalyst (e.g., hydrochloric acid) to form the intermediate hydrazone.
- Cyclize the hydrazone by heating it with an appropriate acid or base to form the pyrazole ring.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetaldehyde or 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethanamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent or a modulator of biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Therapeutic Effects: The compound may target specific molecular pathways involved in disease processes, such as cancer cell proliferation or inflammation, leading to therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethanamine: Similar structure but with an ethanamine moiety instead of ethan-1-ol.
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of ethan-1-ol.
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetaldehyde: Similar structure but with an acetaldehyde moiety instead of ethan-1-ol.
Uniqueness
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethan-1-ol moiety allows for specific interactions and reactions that are not possible with similar compounds, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C10H19N3O |
|---|---|
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
2-[5-amino-3-(3-methylbutan-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-7(2)8(3)9-6-10(11)13(12-9)4-5-14/h6-8,14H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
UCKDKYUKBBZBSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C1=NN(C(=C1)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
